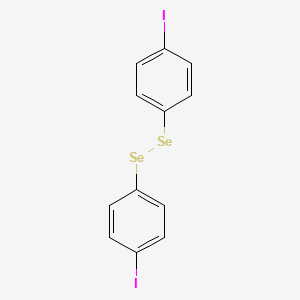
Diselenide, bis(4-iodophenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diselenide, bis(4-iodophenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-iodophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(4-iodophenyl), typically involves the reaction of 4-iodophenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 4-iodophenyl selenocyanate in water . This one-pot, two-step reaction is reasonably fast and yields good product quantities.
Industrial Production Methods
This method is efficient, mild, and environmentally friendly, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Diselenide, bis(4-iodophenyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include selenoxides, selenides, and substituted diselenides, depending on the reaction conditions and reagents used .
科学研究应用
Diselenide, bis(4-iodophenyl), has several scientific research applications:
作用机制
The mechanism of action of diselenide, bis(4-iodophenyl), involves its redox-modulating properties. The compound can act as both an antioxidant and a prooxidant, depending on the cellular environment. It interacts with molecular targets such as enzymes and proteins, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- Diphenyl diselenide
- 2,2’-Dithienyl diselenide
- Bis(4-methoxyphenyl)diselenide
Uniqueness
Compared to other diselenides, it exhibits distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
53257-47-9 |
|---|---|
分子式 |
C12H8I2Se2 |
分子量 |
563.9 g/mol |
IUPAC 名称 |
1-iodo-4-[(4-iodophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8I2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI 键 |
MCSCQWURWKKQMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

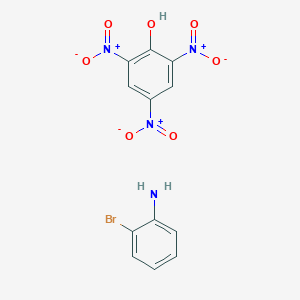
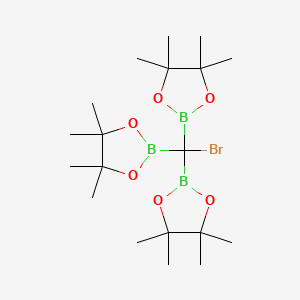
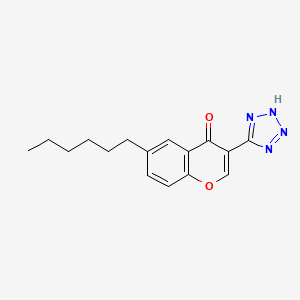
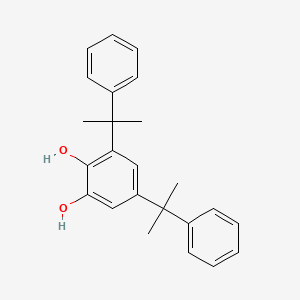
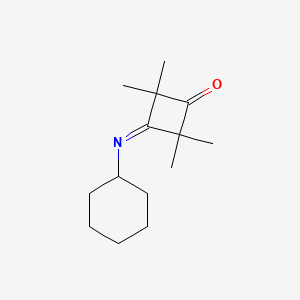
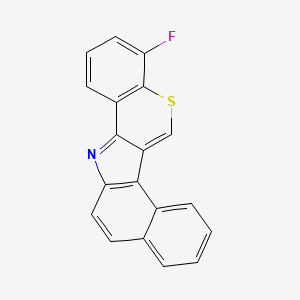
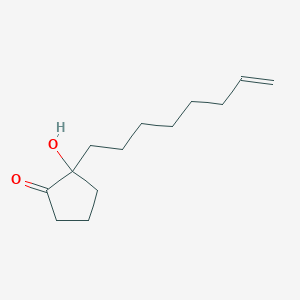
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
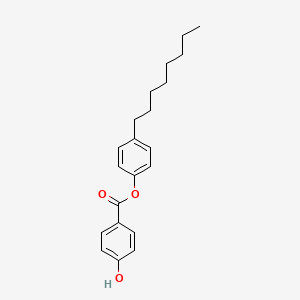
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

